3-Amino-N-(4-tert-butylphenyl)benzamide
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Overview
Description
3-Amino-N-(4-tert-butylphenyl)benzamide: is an organic compound with the molecular formula C17H20N2O It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position and a tert-butylphenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-N-(4-tert-butylphenyl)benzamide typically involves the condensation of 3-aminobenzoic acid with 4-tert-butylaniline. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods:
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a microreactor system, which allows for precise control of reaction parameters such as temperature, pressure, and flow rates. The continuous flow process enhances the efficiency and scalability of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-N-(4-tert-butylphenyl)benzamide can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Nitro derivatives, quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry:
3-Amino-N-(4-tert-butylphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology:
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Medicine:
Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymer industries .
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-tert-butylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
- 4-Amino-N-(tert-butyl)benzamide
- 3-(aminomethyl)-N-(4-tert-butylphenyl)benzamide
Comparison:
Compared to similar compounds, 3-Amino-N-(4-tert-butylphenyl)benzamide is unique due to the presence of both an amino group and a tert-butylphenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications. For instance, the tert-butyl group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further functionalization .
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3-amino-N-(4-tert-butylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-7-9-15(10-8-13)19-16(20)12-5-4-6-14(18)11-12/h4-11H,18H2,1-3H3,(H,19,20) |
InChI Key |
MOZUONLMAFFQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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